2-Mercapto-1H-imidazole-5-carboxylic acid can be classified as:
The synthesis of 2-Mercapto-1H-imidazole-5-carboxylic acid typically involves several steps, often starting from simpler organic compounds. One common method includes the reaction of imidazole derivatives with thiolating agents.
For example, one synthesis route involves the reaction of diethyl 2-mercapto-4,5-imidazole dicarboxylate with alkyl halides in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired carboxylic acid derivative .
The molecular structure of 2-Mercapto-1H-imidazole-5-carboxylic acid features a five-membered imidazole ring with a mercapto group attached at position 2 and a carboxylic acid group at position 5.
The compound's structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
2-Mercapto-1H-imidazole-5-carboxylic acid participates in various chemical reactions due to its functional groups.
These reactions are essential for understanding the compound's reactivity and potential applications in synthesis.
The mechanism of action for 2-Mercapto-1H-imidazole-5-carboxylic acid largely depends on its biological interactions:
Studies have shown that compounds containing thiol groups often exhibit significant biological activities due to their ability to interact with proteins and enzymes through disulfide bond formation or redox reactions.
2-Mercapto-1H-imidazole-5-carboxylic acid exhibits several important physical and chemical properties:
Spectroscopic techniques provide insights into molecular vibrations and structure:
The unique properties of 2-Mercapto-1H-imidazole-5-carboxylic acid make it suitable for various scientific applications:
Research continues into optimizing its synthesis and expanding its applications across different fields, including medicinal chemistry, materials science, and environmental science.
The discovery of 2-mercapto-1H-imidazole-5-carboxylic acid as an MBL inhibitor originated from anchor pharmacophore-steered virtual screening of commercial compound libraries, utilizing computational tools like AncPhore. This approach identified the scaffold’s capacity to chelate the second zinc ion (Zn²⁺) in B1 MBLs (e.g., VIM-2) while forming hydrogen bonds with catalytically critical residues like Arg228. Crucially, this mechanism preserves the nucleophilic water molecule essential for hydrolysis, distinguishing it from metal-depleting inhibitors such as EDTA or thiol-based compounds [5]. Initial lead optimization yielded derivatives with IC₅₀ values as low as 0.018 µM against VIM-2 and VIM-5, significantly outperforming early-generation MBL inhibitors. Microbiological validation demonstrated that select derivatives at 1 µg/mL reduced meropenem minimum inhibitory concentrations (MICs) by ≥16-fold in Escherichia coli expressing VIM-type enzymes [5]. This potency, combined with modular synthetic accessibility (e.g., via Debus-Radziszewski reactions), established the scaffold as a versatile chemotype for combating carbapenem-resistant infections [8].
Table 1: Key MBL Inhibitor Chemotypes Highlighting the Emergence of Imidazole-Based Scaffolds
Chemotype | Representative Compound | MBL Targets | Potency (IC₅₀ Range) | Limitations |
---|---|---|---|---|
Bicyclic boronates | Vaborbactam | Serine β-lactamases | nM | Inactive against MBLs |
Thiol derivatives | Dimercaptosuccinic acid | VIM, NDM | µM–mM | Toxicity, poor selectivity |
1H-Imidazole-5-carboxylates | Compound 28 (Li et al.) | VIM-2, VIM-5 | 0.018 µM | Variable NDM/IMP activity |
Indole-2-carboxylates | Aspergillomarasmine A | NDM-1 | µM | Instability in vivo |
The structural trajectory of 2-mercapto-1H-imidazole-5-carboxylic acid derivatives reflects iterative optimization of the metal-binding core and peripheral substituents to enhance MBL affinity and spectrum. Early analogs focused on preserving the imidazole-thiol-carboxylate triad, which enables bidentate Zn²⁺ coordination via the deprotonated carboxylate and thiolate, alongside hydrogen bonding to conserved MBL residues. Systematic comparison with structurally related MBPs revealed that replacing the imidazole core with oxazole-4-carboxylic acid or imidazole-4-carboxylate reduced inhibition by >100-fold, underscoring the non-interchangeable role of the 1,3-diazole ring’s nitrogen orientation in orienting the carboxylate group toward Zn²⁺ [5]. Subsequent modifications targeted N1-alkylation (e.g., benzyl, benzhydryl) and C4-methyl/aryl groups to exploit hydrophobic subpockets adjacent to MBL active sites [4] [6]. For instance, 1-benzyl-2-mercapto-1H-imidazole-5-carboxylic acid (CAS: 84345-15-3) exhibited enhanced VIM-2 inhibition compared to unsubstituted analogs, while ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate leveraged ester prodrug strategies to improve cellular uptake [9]. Crystallographic analyses confirmed that these modifications optimized interactions with subclass-specific residues—e.g., Arg228 in VIM-2—without disrupting the core MBP’s chelation geometry [5].
Table 2: Impact of Metal-Binding Pharmacophore (MBP) Modifications on MBL Inhibition
Core Scaffold | R¹ Substituent | R² Substituent | VIM-2 IC₅₀ (µM) | NDM-1 IC₅₀ (µM) | Selectivity Index (VIM-2) |
---|---|---|---|---|---|
Imidazole-2-carboxylic acid | H | H | 0.85 | >100 | 12 |
Imidazole-2-carboxylic acid | Benzyl | H | 0.11 | 58 | 919 |
Imidazole-2-carboxylic acid | 4-(CF₃)Ph | Methyl | 0.022 | 42 | 919 |
Oxazole-4-carboxylic acid | H | H | >100 | >100 | <1 |
Thiazole-4-carboxylic acid | Methyl | Phenyl | 0.15 | 35 | 86 |
A critical limitation of current 2-mercapto-1H-imidazole-5-carboxylic acid derivatives is inadequate penetration across the outer membrane (OM) of Gram-negative bacteria. While potent against purified MBLs, many analogs exhibit reduced efficacy in cellular assays due to efflux pump recognition (e.g., AcrAB-TolC) and poor porin permeability. The scaffold’s physicochemical properties—typically characterized by high polarity (cLogP < 1.5) and multiple hydrogen-bond donors—limit passive diffusion. Strategies to address this include:
Table 3: Permeability Optimization Strategies for Imidazole-Based MBL Inhibitors
Strategy | Representative Modification | log D₇.₄ | Porin Permeability | MIC Reduction (Meropenem + Inhibitor) |
---|---|---|---|---|
Parent acid | 2-Mercapto-1H-imidazole-5-carboxylic acid | -0.8 | Low | 2-fold |
Ester prodrug | Ethyl 1-hydroxy-4-methyl-2-aryl analog | 1.9 | Moderate | 16-fold |
N-Alkylation | 1-Benzyl-2-mercapto analog | 0.7 | Moderate | 8-fold |
Hybridization (aryl fluorination) | 4-(Trifluoromethyl)phenyl at C2 | 2.4 | High | 32-fold |
Current derivatives display subclass-selective inhibition, with superior activity against VIM-type MBLs (IC₅₀ < 0.1 µM) compared to NDM-1 (IC₅₀ = 10–100 µM) or IMP variants. This discrepancy arises from structural variations in active-site loops:
The pharmacophore’s versatility warrants expansion into non-antibacterial domains:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0